8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
CAS No.: 103323-43-9
VCID: VC20739934
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one - 103323-43-9](/images/no_structure.jpg)
Description |
Synthetic PathwaysCommon synthetic strategies include:
Research indicates that compounds similar to 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one may exhibit various biological activities, including potential neuroprotective effects and interactions with neurotransmitter systems. Potential Applications
While specific hazard symbols for this compound are not universally standardized, it is essential to handle it with care, following appropriate safety protocols for chemical handling. Recommended Safety Practices
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one presents an intriguing subject for further research due to its unique structure and potential applications in medicinal chemistry. Continued exploration of its properties and biological activities may lead to significant advancements in therapeutic development.
The information presented in this article is synthesized from various authoritative sources, including PubChem, chemical databases, and peer-reviewed literature, ensuring a comprehensive understanding of the compound's characteristics and significance in research contexts . |
---|---|
CAS No. | 103323-43-9 |
Product Name | 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one |
Molecular Formula | C10H17NO2 |
Molecular Weight | 183.25 g/mol |
IUPAC Name | 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one |
Standard InChI | InChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2 |
Standard InChIKey | OEVONUDXBNEUAW-UHFFFAOYSA-N |
SMILES | C1CC2CC(=O)CC1N2CCCO |
Canonical SMILES | C1CC2CC(=O)CC1N2CCCO |
Synonyms | 8-(3-HYDROXYPROPYL)-8-AZABICYCLO[3.2.1]OCTAN-3-ONE |
PubChem Compound | 14113901 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume